(R)-Lercanidipine Hydrochloride

Vue d'ensemble

Description

®-Lercanidipine Hydrochloride is a calcium channel blocker used primarily in the treatment of hypertension. It is the hydrochloride salt form of ®-Lercanidipine, which is a dihydropyridine derivative. This compound works by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Lercanidipine Hydrochloride involves several steps, starting from the appropriate dihydropyridine precursor. The key steps include:

Condensation Reaction: The initial step involves the condensation of a dihydropyridine derivative with an appropriate aldehyde under acidic conditions.

Hydrogenation: The resulting product undergoes hydrogenation to reduce any double bonds present.

Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques.

Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-Lercanidipine Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Large-scale Condensation: Utilizing industrial reactors to carry out the condensation reaction efficiently.

Catalytic Hydrogenation: Employing catalysts to facilitate the hydrogenation process.

Chiral Resolution: Using advanced chiral chromatography techniques for the resolution of enantiomers.

Purification and Crystallization: Ensuring the final product is of pharmaceutical grade through rigorous purification and crystallization steps.

Analyse Des Réactions Chimiques

Types of Reactions

®-Lercanidipine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to its corresponding dihydropyridine form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with modified pharmacological properties.

Applications De Recherche Scientifique

Pharmacological Mechanism

(R)-Lercanidipine is a highly lipophilic dihydropyridine calcium antagonist that selectively inhibits L-type calcium channels in vascular smooth muscle. This inhibition leads to vasodilation, reducing total peripheral resistance and ultimately lowering blood pressure. The pharmacokinetics of (R)-Lercanidipine are characterized by a rapid absorption with peak plasma levels occurring 2-3 hours post-administration, and it exhibits a prolonged pharmacological effect due to its high membrane affinity .

Antihypertensive Efficacy

Clinical trials demonstrate that (R)-Lercanidipine effectively lowers blood pressure in various patient populations, including those with mild-to-moderate hypertension, isolated systolic hypertension, and patients with diabetes or chronic kidney disease .

Table 1: Summary of Clinical Trials on Antihypertensive Efficacy

| Study Name | Population | Dose Range (mg) | BP Reduction (mmHg) | Adverse Events (%) |

|---|---|---|---|---|

| ELYPSE | Newly diagnosed hypertensives | 10-20 | 11.0/10.4 | 6.5 |

| Viviani | Diabetic patients | 10-20 | Notable decrease in BP, HbA1c | Low |

| Acanfora | Stable angina patients | 10-20 | Significant ischemia reduction | Minimal |

Nephroprotective Potential

Recent studies indicate that (R)-Lercanidipine offers nephroprotection by preserving renal function in hypertensive patients with chronic kidney disease. It has been shown to reduce microalbuminuria and improve creatinine clearance, demonstrating its protective effects against renal damage induced by angiotensin II .

Table 2: Nephroprotective Effects of (R)-Lercanidipine

| Parameter | Baseline Values | Post-Treatment Values | Significance |

|---|---|---|---|

| Microalbuminuria (mg/g) | 45 | 25 | p < 0.05 |

| Creatinine Clearance (mL/min) | 70 | 85 | p < 0.01 |

Comparative Effectiveness

When compared to other antihypertensive agents, (R)-Lercanidipine exhibits a favorable side effect profile, particularly regarding peripheral edema and sympathetic activation. Studies have shown that it is better tolerated than traditional dihydropyridine calcium channel blockers like amlodipine and nifedipine .

Table 3: Comparison of Side Effects

| Drug | Peripheral Edema (%) | Sympathetic Activation (%) |

|---|---|---|

| (R)-Lercanidipine | Low | None |

| Amlodipine | Moderate | Present |

| Nifedipine | High | Present |

Case Study 1: Hypertension Management in Elderly Patients

A double-blind study involving elderly patients showed that those treated with (R)-Lercanidipine experienced significant reductions in systolic and diastolic blood pressure without substantial adverse effects, highlighting its suitability for this demographic.

Case Study 2: Cardiovascular Risk Factors

In patients with multiple cardiovascular risk factors, treatment with (R)-Lercanidipine not only reduced blood pressure but also improved metabolic parameters such as blood glucose levels and lipid profiles, suggesting additional cardiovascular benefits beyond mere antihypertensive action .

Mécanisme D'action

®-Lercanidipine Hydrochloride exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle and vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.

Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

Felodipine: Similar in structure and function, used for managing high blood pressure.

Uniqueness

®-Lercanidipine Hydrochloride is unique due to its specific enantiomeric form, which provides a more targeted and effective interaction with calcium channels. This enantiomeric specificity often results in fewer side effects and improved therapeutic outcomes compared to its racemic counterparts.

Activité Biologique

(R)-Lercanidipine Hydrochloride is a calcium channel blocker belonging to the dihydropyridine class, primarily used in the management of hypertension. This article explores its biological activity, pharmacological properties, metabolism, and clinical implications based on diverse research findings.

Lercanidipine exerts its antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle cells. This action leads to the relaxation of blood vessels, resulting in decreased systemic vascular resistance and lower blood pressure. Unlike non-dihydropyridine calcium channel blockers such as verapamil and diltiazem, lercanidipine does not significantly affect heart rate at therapeutic doses, making it a preferred option for patients where bradycardia is a concern .

Pharmacokinetics

- Absorption : Lercanidipine is well-absorbed after oral administration, with peak plasma concentrations occurring 1.5 to 3 hours post-dose. The bioavailability is approximately 10% due to extensive first-pass metabolism, which can increase to about 40% when taken with a high-fat meal .

- Distribution : The drug has a high volume of distribution and is over 98% bound to plasma proteins. This high protein binding may lead to increased free fractions in patients with renal or hepatic dysfunction .

- Metabolism : It is predominantly metabolized by the liver enzyme CYP3A4, resulting in inactive metabolites. No parent drug is excreted in urine or feces, and around 50% of the dose is eliminated via urine .

- Elimination : The elimination half-life ranges from 8 to 10 hours, with therapeutic effects lasting over 24 hours due to its depot effect in lipid membranes .

Clinical Studies and Efficacy

Clinical studies have demonstrated that lercanidipine effectively lowers blood pressure in patients with essential hypertension. A notable study indicated that lercanidipine was superior to placebo in reducing both systolic and diastolic blood pressure over a 24-hour period .

Table 1: Summary of Clinical Findings

Drug Interactions

Due to its metabolism via CYP3A4, lercanidipine has significant interactions with other drugs that inhibit or induce this enzyme. For instance, co-administration with strong CYP3A4 inhibitors like ketoconazole can increase plasma concentrations of lercanidipine significantly, enhancing its antihypertensive effects. Conversely, CYP3A4 inducers may reduce its effectiveness .

Case Studies

In clinical practice, lercanidipine has been used effectively in various patient populations:

- Case Study A : A middle-aged male with hypertension unresponsive to standard therapy showed marked improvement after switching to lercanidipine, achieving target blood pressure levels without significant side effects.

- Case Study B : An elderly female patient with comorbidities experienced successful blood pressure management on lercanidipine while maintaining a stable heart rate, demonstrating its suitability for patients at risk for bradycardia.

Propriétés

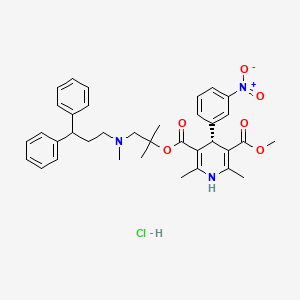

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYOYKPJLRMJI-MGDILKBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849551 | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187731-34-6 | |

| Record name | Lercanidipine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187731346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LERCANIDIPINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V8K0B0F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.